molecular formula C18H23FN4O B5367364 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine

3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine

Cat. No. B5367364
M. Wt: 330.4 g/mol
InChI Key: WIDCCZNKDVGRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural properties and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antifungal and antibacterial activities against various strains of microorganisms. In addition, it has been shown to have neuroprotective effects and may improve cognitive function in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine in lab experiments is its unique structural properties, which make it an interesting compound to study. It also exhibits a range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the further investigation of its potential use in the treatment of neurological disorders. Additionally, more studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine can be achieved through various methods. One of the commonly used methods involves the reaction of piperidine with 4-fluorophenethyl bromide followed by the addition of 4H-1,2,4-triazole-3,5-diamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-3-(1,2,4-triazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c19-17-7-5-15(6-8-17)3-4-16-2-1-10-23(12-16)18(24)9-11-22-13-20-21-14-22/h5-8,13-14,16H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCCZNKDVGRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NN=C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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